2-Amino-2-(3-fluorophenyl)propan-1-OL
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Overview
Description
2-Amino-2-(3-fluorophenyl)propan-1-OL is an organic compound with the molecular formula C9H12FNO. It is a chiral amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also includes a fluorinated phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and nitromethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 3-fluorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide to form 3-fluoro-β-nitrostyrene.
Reduction: The nitro group in 3-fluoro-β-nitrostyrene is then reduced to an amino group using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydroxylation: The final step involves the hydroxylation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-(3-fluorophenyl)propan-1-one
Reduction: Formation of 2-Amino-2-(3-fluorophenyl)propan-1-amine
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(3-fluorophenyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorinated phenyl ring enhances its lipophilicity, allowing it to cross cell membranes more easily. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-fluorophenyl)propan-1-OL
- 2-Amino-3-(4-fluorophenyl)propan-1-OL
- 2-Amino-2-(4-fluorophenyl)propan-1-OL
Uniqueness
2-Amino-2-(3-fluorophenyl)propan-1-OL is unique due to the position of the fluorine atom on the phenyl ring. This specific positioning can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its isomers .
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-amino-2-(3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12FNO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3 |
InChI Key |
QABGRCHYXISISH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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